Cas no 2680717-68-2 (benzyl N-[1-(5-bromo-3-methylpyridin-2-yl)ethyl]carbamate)
benzyl N-[1-(5-bromo-3-methylpyridin-2-yl)ethyl]carbamate Chemical and Physical Properties
Names and Identifiers
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- 2680717-68-2
- benzyl N-[1-(5-bromo-3-methylpyridin-2-yl)ethyl]carbamate
- EN300-28298343
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- Inchi: 1S/C16H17BrN2O2/c1-11-8-14(17)9-18-15(11)12(2)19-16(20)21-10-13-6-4-3-5-7-13/h3-9,12H,10H2,1-2H3,(H,19,20)
- InChI Key: WIQPUXJMYPCTQI-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C(C)=C1)C(C)NC(=O)OCC1C=CC=CC=1
Computed Properties
- Exact Mass: 348.04734g/mol
- Monoisotopic Mass: 348.04734g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 334
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 51.2Ų
benzyl N-[1-(5-bromo-3-methylpyridin-2-yl)ethyl]carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28298343-0.05g |
benzyl N-[1-(5-bromo-3-methylpyridin-2-yl)ethyl]carbamate |
2680717-68-2 | 0.05g |
$1020.0 | 2023-05-24 | ||
| Enamine | EN300-28298343-0.1g |
benzyl N-[1-(5-bromo-3-methylpyridin-2-yl)ethyl]carbamate |
2680717-68-2 | 0.1g |
$1068.0 | 2023-05-24 | ||
| Enamine | EN300-28298343-0.25g |
benzyl N-[1-(5-bromo-3-methylpyridin-2-yl)ethyl]carbamate |
2680717-68-2 | 0.25g |
$1117.0 | 2023-05-24 | ||
| Enamine | EN300-28298343-0.5g |
benzyl N-[1-(5-bromo-3-methylpyridin-2-yl)ethyl]carbamate |
2680717-68-2 | 0.5g |
$1165.0 | 2023-05-24 | ||
| Enamine | EN300-28298343-1.0g |
benzyl N-[1-(5-bromo-3-methylpyridin-2-yl)ethyl]carbamate |
2680717-68-2 | 1g |
$1214.0 | 2023-05-24 | ||
| Enamine | EN300-28298343-2.5g |
benzyl N-[1-(5-bromo-3-methylpyridin-2-yl)ethyl]carbamate |
2680717-68-2 | 2.5g |
$2379.0 | 2023-05-24 | ||
| Enamine | EN300-28298343-5.0g |
benzyl N-[1-(5-bromo-3-methylpyridin-2-yl)ethyl]carbamate |
2680717-68-2 | 5g |
$3520.0 | 2023-05-24 | ||
| Enamine | EN300-28298343-10.0g |
benzyl N-[1-(5-bromo-3-methylpyridin-2-yl)ethyl]carbamate |
2680717-68-2 | 10g |
$5221.0 | 2023-05-24 |
benzyl N-[1-(5-bromo-3-methylpyridin-2-yl)ethyl]carbamate Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on benzyl N-[1-(5-bromo-3-methylpyridin-2-yl)ethyl]carbamate
Comprehensive Overview of Benzyl N-[1-(5-bromo-3-methylpyridin-2-yl)ethyl]carbamate (CAS No. 2680717-68-2)
Benzyl N-[1-(5-bromo-3-methylpyridin-2-yl)ethyl]carbamate (CAS No. 2680717-68-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique pyridine and carbamate functional groups, serves as a key intermediate in the synthesis of various bioactive molecules. Its molecular structure, featuring a 5-bromo-3-methylpyridine moiety, makes it particularly valuable for designing targeted therapies and advanced materials. Researchers are increasingly exploring its potential in drug discovery, especially in the development of kinase inhibitors and antimicrobial agents.
The growing interest in benzyl N-[1-(5-bromo-3-methylpyridin-2-yl)ethyl]carbamate is driven by its versatility and efficacy in cross-coupling reactions, which are pivotal in modern organic synthesis. With the rise of AI-driven drug discovery and green chemistry, this compound aligns well with current trends favoring sustainable and efficient synthetic routes. Its CAS No. 2680717-68-2 is frequently searched in academic and industrial databases, reflecting its relevance in cutting-edge research. Additionally, its carbamate group is a hotspot for modifications, enabling the creation of derivatives with enhanced pharmacokinetic properties.
One of the most frequently asked questions about benzyl N-[1-(5-bromo-3-methylpyridin-2-yl)ethyl]carbamate revolves around its solubility and stability under various conditions. Studies indicate that it exhibits moderate solubility in polar organic solvents like DMSO and methanol, making it suitable for laboratory-scale applications. Its stability at room temperature further enhances its practicality for long-term storage and transportation. These properties are critical for researchers working on high-throughput screening and combinatorial chemistry, where reproducibility and consistency are paramount.
Another area of interest is the compound's role in peptide coupling and protecting group strategies. The benzyl carbamate (Cbz) group is a classic protecting group for amines, and its incorporation into this molecule expands its utility in peptide synthesis. This aligns with the increasing demand for custom peptide synthesis in biotechnology and therapeutic development. Furthermore, the 5-bromo-3-methylpyridine segment offers opportunities for further functionalization via palladium-catalyzed cross-coupling, a technique widely used in constructing complex heterocycles.
In the context of search engine optimization (SEO), keywords such as "buy benzyl N-[1-(5-bromo-3-methylpyridin-2-yl)ethyl]carbamate" and "CAS 2680717-68-2 supplier" are highly relevant. These terms reflect the commercial demand for this compound, particularly among pharmaceutical and chemical manufacturers. The compound's association with drug intermediate and research chemical categories further boosts its visibility in specialized markets. As the industry shifts toward precision medicine and targeted therapies, the demand for high-purity intermediates like this is expected to rise.
Environmental and safety considerations are also paramount when discussing benzyl N-[1-(5-bromo-3-methylpyridin-2-yl)ethyl]carbamate. While it is not classified as a hazardous material, proper handling protocols should be followed to ensure workplace safety. This includes the use of personal protective equipment (PPE) and adherence to standard operating procedures (SOPs). Such precautions are essential for maintaining compliance with Good Laboratory Practices (GLP) and REACH regulations, which are critical for global trade and research collaboration.
In summary, benzyl N-[1-(5-bromo-3-methylpyridin-2-yl)ethyl]carbamate (CAS No. 2680717-68-2) is a multifaceted compound with broad applications in medicinal chemistry and material science. Its unique structural features, combined with its synthetic flexibility, make it a valuable asset for researchers and industries alike. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in advancing innovative therapeutics and sustainable chemical processes.
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